molecular formula C16H17N3O5 B6047334 ETHYL 2-{5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE

ETHYL 2-{5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE

Cat. No.: B6047334
M. Wt: 331.32 g/mol
InChI Key: BCVALXQGRWEXAJ-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyrazole ring, and an ethyl acetate group

Preparation Methods

The synthesis of ETHYL 2-{5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety is known to interact with specific protein sites, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

ETHYL 2-{5-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the benzodioxole and pyrazole rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[5-(1,3-benzodioxole-5-carbonylamino)-3-methylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-3-22-15(20)8-19-14(6-10(2)18-19)17-16(21)11-4-5-12-13(7-11)24-9-23-12/h4-7H,3,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVALXQGRWEXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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